molecular formula C21H22N4O6S2 B2985541 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872621-98-2

4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2985541
CAS No.: 872621-98-2
M. Wt: 490.55
InChI Key: MKTIEVVVEAYOPP-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide features a benzamide core with a dimethylsulfamoyl group at the 4-position. The amide nitrogen is linked to a methyl-substituted 1,3,4-oxadiazole ring, which is further functionalized with a sulfanyl chain terminating in a 2-(4-methoxyphenyl)-2-oxoethyl moiety. Key structural attributes include:

  • Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
  • 1,3,4-Oxadiazole ring: Contributes to electronic stabilization and metabolic resistance.
  • 4-Methoxyphenyl ketone: Imparts electron-donating effects and lipophilicity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-25(2)33(28,29)17-10-6-15(7-11-17)20(27)22-12-19-23-24-21(31-19)32-13-18(26)14-4-8-16(30-3)9-5-14/h4-11H,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIEVVVEAYOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is the copper-catalyzed domino reaction, which integrates consecutive condensation, base-promoted ring-opening, and key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide core allows for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it may serve as a probe to study enzyme interactions and cellular pathways due to its functional groups that can interact with various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and oxadiazole groups play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

The following table summarizes structural analogs and their distinguishing features:

Compound ID & Source Molecular Formula Molecular Weight Key Functional Groups Substituent Variations Notes
Target Compound C₂₁H₂₃N₅O₅S₂ 505.56 Dimethylsulfamoyl, 1,3,4-oxadiazole, 4-methoxyphenyl Reference structure -
ID 15 C₁₉H₁₇ClN₄O₃S₃ 503.00 Dimethylsulfamoyl, 1,3,4-thiadiazole, 4-chlorophenyl Thiadiazole replaces oxadiazole; Cl instead of OMe Increased lipophilicity due to Cl and sulfur-rich thiadiazole
ID 14 C₂₆H₂₂N₄O₅S₂ 534.60 3,4-Dihydroisoquinoline sulfonyl, 1,3,4-oxadiazole Bulky dihydroisoquinoline sulfonyl group Potential enhanced binding to aromatic receptors
ID 4 C₂₃H₂₅N₅O₅S 507.60 Butyl-ethyl sulfamoyl, 2,4-dimethoxyphenyl Larger alkyl sulfamoyl; dimethoxy substitution Higher lipophilicity but reduced solubility
ID 9 C₂₀H₂₂N₄O₅S 454.48 Diethylsulfamoyl, 2,4-dimethoxyphenyl Smaller ethyl groups on sulfamoyl Moderate solubility compared to ID 4
ID 17 C₂₀H₂₂N₄O₆S₂ 478.50 Diethylsulfamoyl, methylsulfonylphenyl Methylsulfonyl (electron-withdrawing) vs. methoxy (electron-donating) Altered electronic profile for potential kinase inhibition
ID 16 C₂₄H₂₀N₄O₄S₂ 492.57 Benzoyl, 5-ethyl-1,3,4-thiadiazole Thiadiazole and benzoyl groups Enhanced π-π stacking potential

Impact of Substituents on Physicochemical Properties

  • Sulfamoyl Alkylation :
    • Dimethyl (target) vs. diethyl (ID 9) vs. butyl-ethyl (ID 4): Larger alkyl groups increase lipophilicity but reduce aqueous solubility. Diethyl groups (ID 9) balance solubility and membrane permeability better than bulkier analogs .
  • Methylsulfonylphenyl in ID 17 creates a strong electron-withdrawing effect, contrasting with the electron-donating 4-methoxyphenyl in the target .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, characterization, and specific case studies that highlight its pharmacological properties.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C21H22N4O5S2
  • Molecular Weight: 474.55 g/mol

Structural Representation

The structural formula of the compound can be represented as follows:

C21H22N4O5S2\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}_{2}

This structure includes a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a range of biological activities including:

  • Anti-inflammatory Properties: Studies have shown that derivatives of 1,3,4-oxadiazole can significantly reduce inflammation in animal models. For instance, compounds with similar structures have been tested using the carrageenan-induced rat-paw edema model, where they exhibited notable anti-inflammatory effects compared to standard drugs like indomethacin .
  • Antibacterial and Antifungal Activities: The oxadiazole derivatives have also demonstrated antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell walls or interfere with metabolic processes .

Anti-inflammatory Activity

A study conducted on various oxadiazole derivatives demonstrated that certain substitutions at the 2 and 5 positions of the oxadiazole ring enhanced anti-inflammatory activity. Notably, compounds with electron-withdrawing groups showed superior efficacy compared to their electron-donating counterparts .

CompoundSubstitutionAnti-inflammatory Activity
C43-ChloroModerate
C74-NitroHigh
C22-ChloroLow

The results indicated that the position and nature of substituents play a crucial role in modulating the biological activity of these compounds.

Antibacterial Activity

In another study focusing on the antibacterial properties of related compounds, it was found that certain oxadiazole derivatives exhibited activity against Gram-positive bacteria. The mechanism was suggested to involve interference with bacterial DNA synthesis .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and infections. Its dual action against inflammation and microbial growth positions it as a promising candidate for further development.

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